molecular formula C15H19FN2O3 B2962646 5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 543717-53-9

5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No.: B2962646
CAS No.: 543717-53-9
M. Wt: 294.326
InChI Key: WRHRAYXDNAARBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid (CAS 543717-53-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 15 H 19 FN 2 O 3 and a molecular weight of 294.33 g/mol , this molecule features a heterocyclic piperazine scaffold, a structure of significant interest in modern drug discovery as over 85% of all FDA-approved drugs contain heterocycles . The compound's structure, which includes a carboxylic acid terminus, makes it a versatile building block (synthon) for the synthesis of more complex molecules. Its potential applications are primarily in medicinal chemistry research, particularly in the design and development of prodrugs. The prodrug approach is a powerful strategy to enhance a drug's properties, such as its solubility, stability, and bioavailability, by converting the inactive prodrug into the active parent compound within the body . Researchers can leverage this carboxylic acid functional group to create ester or amide linkages, potentially developing novel prodrug candidates aimed at improving therapeutic outcomes. Please handle with care. This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . It is intended for laboratory use by qualified professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c16-12-4-6-13(7-5-12)17-8-10-18(11-9-17)14(19)2-1-3-15(20)21/h4-7H,1-3,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHRAYXDNAARBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function. This inhibition affects various physiological processes, including vasodilation and modulation of renal sodium excretion .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Relevance

The compound belongs to a broader class of glutamic acid-piperazine derivatives, which are explored as P2Y12 receptor antagonists for antiplatelet therapy. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name CAS Number Molecular Formula Key Substituents/Modifications Pharmacological Activity Synthesis Method
Target Compound 149437-76-3 C11H11FO2 4-Fluorophenyl, piperazine, pentanoic acid Potential P2Y12 antagonist (inferred) Friedel-Crafts acylation
BX048 - C24H28N4O7 Quinoline, ethoxycarbonyl-piperazine P2Y12 antagonist; improved therapeutic index vs. clopidogrel Liver metabolism of BX667
AO56 - C24H24N4O3 Quinazoline, 6-methyl-4-phenyl substituent Not explicitly stated (anticancer?) Not specified
QZ-8748 551909-20-7 C15H18ClN2O3 3-Chlorophenyl, piperazine Not specified Commercial synthesis (Combi-Blocks)
5-(4-Methoxyphenyl)-5-oxopentanoic acid - C12H14O4 4-Methoxyphenyl Intermediate for drug synthesis Friedel-Crafts acylation

Key Findings and Functional Differences

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-halogenated analogs (e.g., 5-(4-Methoxyphenyl)-5-oxopentanoic acid) . Fluorine’s electronegativity may influence receptor binding affinity. BX048 incorporates a quinoline moiety and ethoxycarbonyl-piperazine, enabling reversible P2Y12 antagonism with a wider therapeutic index than clopidogrel . Its acid derivative, BX048, is metabolically activated, unlike the target compound, which lacks a prodrug design .

Synthetic Accessibility :

  • The target compound’s synthesis via Friedel-Crafts acylation is high-yielding (~87%) and scalable , whereas analogs like BX048 require multi-step optimization, including liver-mediated activation .

Therapeutic Applications :

  • The target compound is primarily an intermediate (e.g., for ezetimibe) , while BX048 and related derivatives are direct-acting antiplatelet agents .
  • AO56 , with a quinazoline core, is investigated in cancer research, highlighting structural versatility for diverse targets .

Challenges and Opportunities

  • Metabolic Interference : Unlike clopidogrel, which suffers from cytochrome P450-mediated drug interactions, the target compound’s simpler structure may reduce off-target effects .
  • Structural Tuning : Introducing groups like ethoxycarbonyl (as in BX048) or heterocycles (as in AO56) could enhance potency and selectivity for specific receptors .

Biological Activity

5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid, often referred to as compound 5, is a synthetic organic compound that has garnered attention in pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including the mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19FN2O3C_{15}H_{19}FN_2O_3 with a molecular weight of approximately 296.33 g/mol. It features a piperazine moiety substituted with a 4-fluorophenyl group, which is crucial for its biological interactions.

Research indicates that this compound may act through multiple pathways, particularly involving the modulation of neurotransmitter systems and potential inhibition of specific enzymes. Preliminary studies suggest that it could interact with the PD-1/PD-L1 pathway, which is vital in immune response regulation.

Key Findings:

  • In a rescue assay using mouse splenocytes, compound 5 demonstrated significant activity by rescuing immune cells at concentrations as low as 100 nM, achieving up to 92% efficacy (as shown in Figure 4 of Konstantinidou's thesis) .
  • The compound's structure allows it to bind effectively to target proteins, influencing their activity and potentially altering downstream signaling pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Immunomodulation Enhances immune response by inhibiting PD-1/PD-L1 interaction .
Enzyme Inhibition Exhibits competitive inhibition against tyrosinase, showing potential for antimelanogenic effects .
Neurotransmitter Modulation May affect serotonin and dopamine pathways due to the piperazine structure.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

  • Immunological Studies :
    • In vivo experiments demonstrated that compound 5 could significantly enhance T-cell activation in murine models, suggesting its potential use in cancer immunotherapy .
  • Antimelanogenic Effects :
    • A study focused on its tyrosinase inhibitory activity revealed that derivatives of this compound could reduce melanin production in B16F10 melanoma cells without cytotoxic effects . The IC50 values for these compounds were reported in the low micromolar range.
  • Pharmacokinetics and Safety :
    • Preliminary pharmacokinetic studies indicate that compound 5 possesses favorable metabolic stability and low toxicity profiles in human liver microsomes .

Q & A

Q. Which statistical approaches analyze dose-response relationships in pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Bootstrap Resampling : Estimate 95% confidence intervals for potency values, ensuring reproducibility across biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.